molecular formula C10H4BrF4N3O B2539893 1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone CAS No. 1478960-58-5

1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone

Cat. No. B2539893
CAS RN: 1478960-58-5
M. Wt: 338.06
InChI Key: YGSSYVQTPAFVIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H4BrF4N3O/c11-6-2-1-5(3-7(6)12)18-4-8(16-17-18)9(19)10(13,14)15/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Synthetic Applications and Material Development Compounds structurally related to 1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone have been synthesized for various applications, including as corrosion inhibitors and for material development. Triazole Schiff bases, which share a structural motif with the compound , have demonstrated utility as corrosion inhibitors for mild steel in acidic media. This research highlights the significance of triazole derivatives in protecting metals against corrosion, a critical aspect in maintaining the integrity of infrastructure and machinery (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015). Furthermore, the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers present a new class of fluorosiloxane polymers. These materials, derived from processes involving fluoroalkylated compounds, underscore the compound's potential in creating polymers with unique thermal and physical properties (Dennis W. Smith, D. A. Babb, 1996).

Mechanism of Action

properties

IUPAC Name

1-[1-(4-bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF4N3O/c11-6-2-1-5(3-7(6)12)18-4-8(16-17-18)9(19)10(13,14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSSYVQTPAFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)C(=O)C(F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one

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